3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a bromophenyl group and four cyano groups
Vorbereitungsmethoden
The synthesis of 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and a base such as triethylamine (Et3N). This reaction proceeds through a one-pot process, yielding the desired product in excellent yields within a short reaction time .
Analyse Chemischer Reaktionen
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex structures.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological activity and potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves the interaction of its bromophenyl and cyano groups with various molecular targets. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups and the electrophilic bromine atom, which can participate in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-Bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile include other cyclopropane derivatives with different substituents. For example:
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
These compounds share the cyclopropane ring and cyano groups but differ in the nature of the substituents on the phenyl ring, which can influence their reactivity and applications .
Eigenschaften
CAS-Nummer |
23767-70-6 |
---|---|
Molekularformel |
C13H5BrN4 |
Molekulargewicht |
297.11 g/mol |
IUPAC-Name |
3-(2-bromophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H5BrN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H |
InChI-Schlüssel |
KEUYKQUVYICDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.